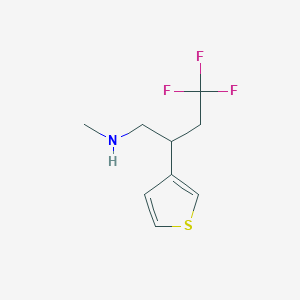

4,4,4-trifluoro-N-methyl-2-(thiophen-3-yl)butan-1-amine

CAS No.: 2098120-27-3

Cat. No.: VC3143340

Molecular Formula: C9H12F3NS

Molecular Weight: 223.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2098120-27-3 |

|---|---|

| Molecular Formula | C9H12F3NS |

| Molecular Weight | 223.26 g/mol |

| IUPAC Name | 4,4,4-trifluoro-N-methyl-2-thiophen-3-ylbutan-1-amine |

| Standard InChI | InChI=1S/C9H12F3NS/c1-13-5-8(4-9(10,11)12)7-2-3-14-6-7/h2-3,6,8,13H,4-5H2,1H3 |

| Standard InChI Key | OTIMIGJESISTRH-UHFFFAOYSA-N |

| SMILES | CNCC(CC(F)(F)F)C1=CSC=C1 |

| Canonical SMILES | CNCC(CC(F)(F)F)C1=CSC=C1 |

Introduction

Chemical Structure and Properties

Structural Features

4,4,4-Trifluoro-N-methyl-2-(thiophen-3-yl)butan-1-amine combines several important structural elements that contribute to its chemical behavior and potential applications:

-

A trifluoromethyl group (CF₃) at the terminal position of the butane chain, providing increased lipophilicity and metabolic stability

-

A thiophene ring connected at the 3-position to the butane backbone, contributing aromatic character and potential for π-π interactions

-

A secondary amine functionality with N-methylation, affecting basicity and hydrogen bonding properties

-

A chiral center at C-2 of the butane chain, creating the potential for stereoisomerism

This compound is structurally related to 4,4,4-trifluoro-2-(thiophen-3-yl)butan-1-amine (CAS: 2097962-56-4), with the key difference being the N-methyl substitution on the amine group . The close structural similarity allows for reasonable predictions about its properties and behavior.

Physical and Chemical Properties

Based on the structural similarity to 4,4,4-trifluoro-2-(thiophen-3-yl)butan-1-amine and general organic chemistry principles, the predicted properties of 4,4,4-trifluoro-N-methyl-2-(thiophen-3-yl)butan-1-amine are summarized in the following table:

The presence of the trifluoromethyl group imparts specific characteristics, including increased lipophilicity and potentially enhanced metabolic stability compared to non-fluorinated analogs. The N-methyl group would be expected to decrease the compound's hydrogen bond donor capability while maintaining its hydrogen bond acceptor potential.

Synthesis Approaches

N-Methylation of 4,4,4-Trifluoro-2-(thiophen-3-yl)butan-1-amine

The most direct approach would likely involve N-methylation of the known compound 4,4,4-trifluoro-2-(thiophen-3-yl)butan-1-amine :

-

Reductive amination using formaldehyde and a reducing agent such as sodium cyanoborohydride

-

Direct alkylation using methyl iodide in the presence of a suitable base

-

Eschweiler-Clarke methylation using formaldehyde and formic acid

These methods are well-established for the selective N-methylation of primary amines to secondary amines while avoiding over-alkylation.

De Novo Synthesis

Alternative synthetic approaches might include:

-

Conjugate addition of thiophene-3-lithium to appropriate trifluoromethylated alkenes followed by reductive amination with methylamine

-

Cross-coupling reactions to construct the carbon framework with the trifluoromethyl group and thiophene moiety already in place

-

Construction of the carbon skeleton through appropriate C-C bond forming reactions followed by introduction of the trifluoromethyl group

The synthesis of related fluorinated compounds has been documented to involve reactions of aromatic aldehydes with trifluoroacetic anhydride in the presence of bases like pyridine.

Purification and Characterization

Purification of 4,4,4-trifluoro-N-methyl-2-(thiophen-3-yl)butan-1-amine would typically involve:

-

Column chromatography on silica gel

-

Distillation under reduced pressure if the compound is liquid

-

Recrystallization if the compound is solid at room temperature

Characterization would be accomplished through standard analytical techniques:

-

NMR spectroscopy (¹H, ¹³C, and ¹⁹F NMR)

-

Mass spectrometry

-

Infrared spectroscopy

-

Elemental analysis

Structure-Activity Relationships

Comparison with Related Compounds

Understanding the relationship between 4,4,4-trifluoro-N-methyl-2-(thiophen-3-yl)butan-1-amine and similar compounds provides insight into how structural modifications affect properties and potential biological activities:

Impact of Structural Features on Function

-

Trifluoromethyl Group:

-

Enhances lipophilicity

-

Increases metabolic stability

-

Creates a strong electron-withdrawing effect

-

-

Thiophene Ring:

-

Provides aromatic character

-

Offers different electronic distribution compared to benzene

-

Contains a sulfur atom that can participate in weak hydrogen bonding

-

-

N-Methyl Group:

-

Reduces hydrogen bond donor capacity

-

Affects basicity of the nitrogen

-

Increases steric bulk around the nitrogen

-

-

Chiral Center:

-

Creates potential for stereoisomerism

-

May influence biological activity if interaction with chiral receptors occurs

-

Analytical Methods for Identification

Spectroscopic Characterization

For the identification and structural confirmation of 4,4,4-trifluoro-N-methyl-2-(thiophen-3-yl)butan-1-amine, several spectroscopic methods would be valuable:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR would reveal:

-

Thiophene protons (typically 6.9-7.5 ppm)

-

N-methyl protons (likely around 2.4-2.6 ppm)

-

Methylene and methine protons of the butane chain

-

-

¹³C NMR would show:

-

Thiophene carbons (typically 120-140 ppm)

-

Trifluoromethyl carbon (quartet due to C-F coupling)

-

N-methyl carbon (around 35-40 ppm)

-

-

¹⁹F NMR would display:

-

Characteristic signal for the CF₃ group (typically around -60 to -70 ppm)

-

Mass Spectrometry

Mass spectrometric analysis would likely show:

-

Molecular ion peak at m/z ≈ 223

-

Fragment ions corresponding to loss of the trifluoromethyl group

-

Fragments associated with cleavage at the C-N bond

Infrared Spectroscopy

IR spectroscopy would reveal characteristic absorption bands:

-

C-F stretching (1000-1350 cm⁻¹)

-

C-N stretching (1030-1230 cm⁻¹)

-

Thiophene ring vibrations (700-800 cm⁻¹)

-

N-H stretching would be absent (distinguishing it from the primary amine analog)

Chromatographic Methods

For separation, purification, and quantification:

-

HPLC with UV or mass spectrometric detection

-

Gas chromatography, particularly useful for volatile fluorinated compounds

-

Thin-layer chromatography for reaction monitoring and purity assessment

Future Research Directions

Synthesis Optimization

Future research could focus on developing efficient and scalable synthetic routes to 4,4,4-trifluoro-N-methyl-2-(thiophen-3-yl)butan-1-amine, with emphasis on:

-

Stereoselective synthesis to access specific enantiomers

-

Green chemistry approaches to minimize environmental impact

-

Scalable methods suitable for larger-scale production

Biological Evaluation

Investigation of potential biological activities could include:

-

Screening against various enzyme targets and receptor panels

-

Assessment of metabolic stability and pharmacokinetic properties

-

Structure-activity relationship studies with systematic structural modifications

Physical and Computational Studies

Additional research avenues might include:

-

Detailed conformational analysis through X-ray crystallography

-

Computational modeling of interactions with potential biological targets

-

Investigation of physical properties such as solubility, partition coefficients, and melting/boiling points

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume